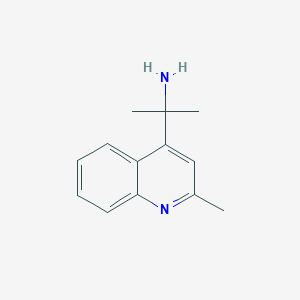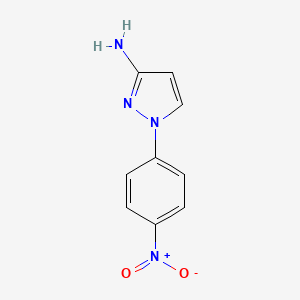
1-(4-Nitrophenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of a nitrophenyl group at the 4-position and an amine group at the 3-position of the pyrazole ring gives this compound unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature and pH, can be optimized to improve the yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-cancer agent, particularly against pancreatic and breast cancer cell lines.
Industry: It is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by disrupting the cell cycle and causing DNA fragmentation. The compound’s ability to inhibit certain enzymes and interfere with cellular signaling pathways contributes to its anti-cancer effects .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
1-(4-Nitrophenyl)-1H-1,2,3-triazole:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A thiazole derivative with antimicrobial and anticancer properties
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H8N4O2/c10-9-5-6-12(11-9)7-1-3-8(4-2-7)13(14)15/h1-6H,(H2,10,11) |
Clave InChI |
UGUPUADULADGJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=CC(=N2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


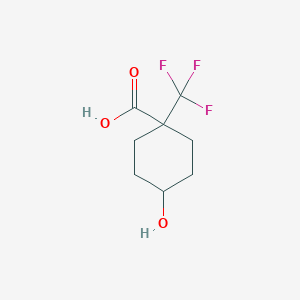

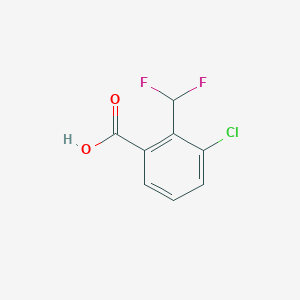
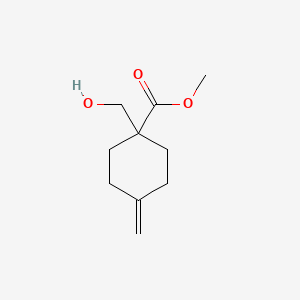
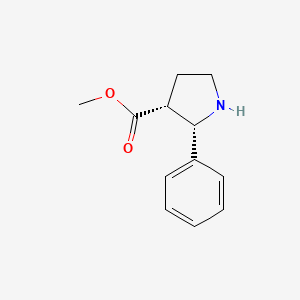




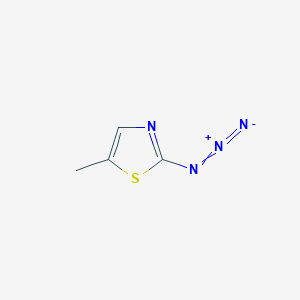


![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
